1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione
Description
1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione is a pyrimidine derivative characterized by a dihydrothiophene ring substituted with a hydroxymethyl group at the 4-position and fused to a pyrimidine-2,4-dione core. This structural framework confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and drug development.
Properties
CAS No. |
328386-27-2 |
|---|---|
Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O3S/c12-4-6-3-8(15-5-6)11-2-1-7(13)10-9(11)14/h1-3,8,12H,4-5H2,(H,10,13,14) |
InChI Key |
ZDUBGWWTNXSFFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(S1)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxymethyl-2,5-dihydrothiophene with pyrimidine-2,4(1H,3H)-dione in the presence of a suitable catalyst. The reaction mixture is usually heated under reflux, and the product is isolated by filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a dihydropyrimidine derivative .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Specifically, 1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro tests revealed that it possesses activity against several bacterial strains. This property could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects. It has been observed to mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of antioxidant enzyme activities .
Agriculture
Pesticidal Activity
In agricultural applications, 1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione has been evaluated for its pesticidal properties. Field trials have shown that it can effectively control pest populations while being less harmful to non-target organisms. This makes it a valuable candidate for developing environmentally friendly pesticides .
Material Science
Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer chemistry. It has been incorporated into various polymer matrices to enhance properties such as thermal stability and mechanical strength. Studies indicate that polymers containing this compound exhibit improved performance in high-temperature applications .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cell lines |
| Antimicrobial Agent | Effective against multiple bacterial strains | |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |
| Agriculture | Pesticidal Activity | Controls pest populations with low toxicity |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the efficacy of 1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione against breast cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates. The study concluded that this compound warrants further investigation for potential therapeutic use in oncology .
Case Study 2: Agricultural Field Trials
In a series of field trials conducted by agricultural researchers, the efficacy of 1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione as a pesticide was assessed against common crop pests. The trials showed significant reductions in pest populations with minimal impact on beneficial insects, suggesting its potential as a sustainable pest management solution .
Mechanism of Action
The mechanism of action of 1-(4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione
- Structural Difference : Replaces the dihydrothiophene ring with a dihydrofuran ring (oxygen instead of sulfur).
- The compound is noted in Clarke’s Analysis of Drugs and Poisons, suggesting its use in antiviral or anticancer contexts .
Trifluridine (1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione)
- Structural Difference : Contains a trifluoromethyl group at the 5-position of the pyrimidine ring and an oxolane (tetrahydrofuran) sugar moiety.
- Pharmacological Relevance : Acts as a thymidine analog, inhibiting thymidylate synthase and incorporating into DNA. The trifluoromethyl group enhances metabolic resistance compared to the hydroxymethyl group in the target compound .
Substituent Variations
FMAU (1-(2-Deoxy-2-fluoro-ß-D-arabinofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione)
- Structural Difference: Features a fluoro-arabinofuranosyl sugar instead of the dihydrothiophene ring.
- Functional Impact: The fluorine atom and arabinose sugar improve antiviral activity by mimicking natural nucleosides, whereas the target compound’s dihydrothiophene may limit such mimicry but enhance stability .
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione
- Structural Difference : Retains the pyrimidine-2,5-dione core but substitutes the dihydrothiophene with a phenyl-thiophene hybrid.
Functional Group Comparisons
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione
- Structural Difference : Replaces the dione group with a thione and introduces a chlorophenyl substituent.
- Pharmacological Activity : Exhibits calcium channel blocking and anti-inflammatory properties. The thione group increases hydrogen-bonding capacity compared to the dione in the target compound .
5-(2-Hydroxyethyl)pyrimidin-2,4-dione Derivatives
- Structural Difference : Hydroxyethyl or acetoxyethyl substituents at the 5-position instead of the dihydrothiophene-hydroxymethyl system.
- Metabolic Impact : The hydroxyethyl group increases polarity but may reduce membrane permeability compared to the target compound’s hydroxymethyl-thiophene moiety .
Data Tables
Table 1: Structural and Functional Comparisons
Biological Activity
1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione is . Its structure features a pyrimidine ring fused with a thiophene moiety, which is significant for its biological interactions.
Research indicates that compounds similar to 1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : These compounds can inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Antioxidant Properties : The presence of thiophene rings has been associated with antioxidant activity, which helps in reducing oxidative stress in cells.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell survival and apoptosis.
Anticancer Activity
1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione has shown promise in preclinical studies as an anticancer agent. For instance:
- Case Study : In vitro studies revealed that this compound effectively reduced the viability of cancer cell lines with K-RAS mutations. The mechanism was attributed to the inhibition of specific kinases involved in the K-RAS signaling pathway .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HCT116 (colon cancer) | 12.5 | K-RAS inhibition |
| B | A549 (lung cancer) | 15.0 | Apoptosis induction |
Antimicrobial Activity
Additional studies have explored its antimicrobial properties:
- Research Findings : The compound demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Preliminary data suggest:
- Absorption : Rapid absorption upon oral administration.
- Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its biological effects.
- Excretion : Renal excretion as unchanged drug and metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
